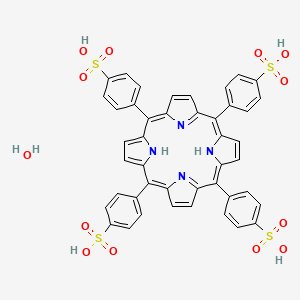
Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate is an organic compound with the molecular formula C9H8FIO2S and a molecular weight of 326.12 g/mol . This compound is characterized by the presence of fluorine, iodine, and a methylthio group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, hydrogen peroxide for oxidation reactions, and lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparación Con Compuestos Similares
Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate can be compared with other similar compounds, such as:
Methyl 3-fluoro-5-iodo-2-methylbenzoate: This compound has a similar structure but lacks the methylthio group, which can affect its reactivity and applications.
Benzoic acid, 3-fluoro-5-iodo-2-methyl-, methyl ester: This compound also has a similar structure but differs in the position of the substituents, which can influence its chemical properties and uses.
Propiedades
Fórmula molecular |
C9H8FIO2S |
|---|---|
Peso molecular |
326.13 g/mol |
Nombre IUPAC |
methyl 2-fluoro-5-iodo-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H8FIO2S/c1-13-9(12)6-3-5(11)4-7(14-2)8(6)10/h3-4H,1-2H3 |
Clave InChI |
XHPPUKSZWMKWNW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)I)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14025111.png)




![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)



